molecular formula C22H24N4O5S2 B2447059 (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 851802-57-8

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2447059
CAS No.: 851802-57-8
M. Wt: 488.58
InChI Key: QLHXKGXBZKOOEZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 4,5-dihydro-1H-imidazole ring, which is a five-membered ring with two nitrogen atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a sulfonyl group and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and piperidine rings would likely contribute to the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in reactions with acids and bases, while the sulfonyl group could be involved in substitution reactions .

Scientific Research Applications

Antimicrobial and Antimycobacterial Properties

  • Antimicrobial and Antimycobacterial Activity : A compound structurally similar to (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone demonstrated significant antimicrobial and antimycobacterial activities. Specifically, [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone showed effectiveness comparable to standard drugs like ciprofloxacin and ethambutol against bacterial and fungal strains (Narasimhan et al., 2011).

Structural Characterization in Drug Synthesis

Antioxidant and Docking Studies

  • Antioxidant Properties and Docking Studies : Studies on compounds with similar chemical structures, like (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, have demonstrated antimicrobial and antioxidant properties. These studies also included docking interaction studies for better understanding of their biological properties (Rashmi et al., 2014).

Development of Polymer Materials

  • Polymer Development : Novel poly(amide-ether)s bearing imidazole pendants were synthesized using a compound structurally similar to the one . These polymers exhibited promising thermal behaviors and fluorescence emission, indicating potential applications in materials science (Ghaemy et al., 2013).

Interaction with Other Chemical Compounds

  • Chemical Interaction Studies : The interaction of 1H-Azoles with nitrosochlorides of the adamantane series, involving compounds like phenyl-[2-(4-phenyl-1Н-imidazol-1-yl)adamantan-2-yl]methanone (Е)-oxime, was studied, showing potential in the development of new chemical compounds (Krasnikov et al., 2014).

Anticancer Potential

  • Anticancer Research : Novel (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized and showed significant antiproliferative activity against human leukemia cells. This highlights the potential use of similar compounds in cancer research (Vinaya et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and safety profile .

Properties

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c27-21(18-6-10-20(11-7-18)33(30,31)24-13-2-1-3-14-24)25-15-12-23-22(25)32-16-17-4-8-19(9-5-17)26(28)29/h4-11H,1-3,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHXKGXBZKOOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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